molecular formula C24H27P B039560 Tris(2,5-dimethylphenyl)phosphine CAS No. 115034-38-3

Tris(2,5-dimethylphenyl)phosphine

Cat. No. B039560
CAS RN: 115034-38-3
M. Wt: 346.4 g/mol
InChI Key: KAAYGTMPJQOOGY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Tris(2,5-dimethylphenyl)phosphine is used as a catalyst in various chemical reactions. For instance, it is used in Cu/diphosphine-catalyzed asymmetric hydrogenation of heteroaromatic ketones and enones, and highly selective rhodium-catalyzed hydrogenation reactions .

Scientific Research Applications

Transition Metal Catalysis

Tris(2,5-dimethylphenyl)phosphine: is widely used as a ligand in transition metal catalysis . Its bulky nature allows for the stabilization of metal centers and can influence the reactivity and selectivity of metal-catalyzed reactions. This application is crucial in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.

Organocatalysis

In organocatalysis, tris(2,5-dimethylphenyl)phosphine acts as a Lewis base, facilitating various organic transformations . It can activate substrates by forming adducts with electrophiles, which are then more susceptible to nucleophilic attack. This is particularly useful in asymmetric synthesis, where the creation of chiral centers is important.

Reducing Agent in Biological Studies

This phosphine compound serves as a mild reducing agent, particularly in disulfide bond reduction in biological and medical studies . It is used to reduce disulfide bonds in peptides and proteins, which is essential for studying protein structure and function.

Deoxygenative Reagent in Organic Synthesis

Tris(2,5-dimethylphenyl)phosphine: is employed as a deoxygenative reagent in organic synthesis . It can be used to remove oxygen-containing functional groups from molecules, which is a key step in the synthesis of certain hydrocarbons and in the preparation of deoxygenated analogs of natural products.

Synthesis of Luminescent Complexes

The compound finds application in the synthesis of luminescent copper (I) complexes . These complexes have potential uses in light-emitting devices, bioimaging, and as sensors due to their luminescent properties.

Gas-Constructed Vesicular Systems

Tris(2,5-dimethylphenyl)phosphine: is a component in the creation of Frustrated Lewis Pairs (FLPs) for gas-constructed vesicular systems . These systems have implications in gas storage and separation technologies, showcasing the material’s versatility in advanced application areas.

Safety and Hazards

The safety data sheet for a similar compound, Tris(2,4-dimethylphenyl)phosphine, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Tris(2,5-dimethylphenyl)phosphine is a type of tertiary phosphine . It is often used as a ligand or catalyst in organic synthesis reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the reaction process and influences the outcome.

Mode of Action

The compound interacts with its targets by acting as a ligand, binding to a central atom in a coordination complex . This interaction can facilitate various organic reactions, such as hydrogenation and coupling reactions .

Biochemical Pathways

The exact biochemical pathways affected by Tris(2,5-dimethylphenyl)phosphine are dependent on the specific reactions it is involved in. As a catalyst, it can accelerate a wide range of reactions and influence multiple pathways. For instance, it can promote hydrogenation reactions, which are crucial in various biochemical processes .

Pharmacokinetics

As a phosphine compound, it is likely to have low water solubility and high solubility in organic solvents . These properties can affect its bioavailability and distribution in biological systems.

Result of Action

The molecular and cellular effects of Tris(2,5-dimethylphenyl)phosphine’s action are largely dependent on the specific reactions it catalyzes. In general, as a catalyst, it can facilitate reactions to proceed more efficiently and selectively, leading to desired products .

Action Environment

The action, efficacy, and stability of Tris(2,5-dimethylphenyl)phosphine can be influenced by various environmental factors. For instance, it is stable under normal temperature but may react with strong oxidizing agents . Its solubility in different solvents can also affect its action and efficacy .

properties

IUPAC Name

tris(2,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27P/c1-16-7-10-19(4)22(13-16)25(23-14-17(2)8-11-20(23)5)24-15-18(3)9-12-21(24)6/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAYGTMPJQOOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)P(C2=C(C=CC(=C2)C)C)C3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370554
Record name TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2,5-dimethylphenyl)phosphine

CAS RN

115034-38-3
Record name TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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